Tetramethylgermane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Precursor for Germanium Thin Films

One of the primary applications of TMG is as a precursor for depositing thin films of germanium oxide (GeO₂) through chemical vapor deposition (CVD) []. In CVD, TMG is vaporized and introduced into a reaction chamber containing a heated substrate. The TMG decomposes on the substrate's surface, forming a thin layer of GeO₂. TMG's use allows for precise control over the film's thickness and purity, making it valuable for research in various fields such as:

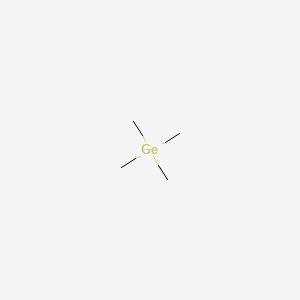

Tetramethylgermane is a chemical compound with the molecular formula . It is a colorless gas at room temperature and is categorized as an organogermanium compound. Structurally, tetramethylgermane consists of a germanium atom bonded to four methyl groups. This compound is notable for its similarity to other organosilicon compounds, such as tetramethylsilane, which has implications in both chemical reactivity and applications in various fields.

Tetramethylgermane undergoes several notable reactions:

- Decomposition: Under shock initiation, tetramethylgermane decomposes via the elimination of methyl radicals, leading to the formation of smaller germanium-containing species. This reaction is characterized by high temperatures (around 1242 K) and can be represented as:This reaction pathway highlights its potential for producing reactive intermediates under extreme conditions .

- Radiation Chemistry: When subjected to gamma irradiation, tetramethylgermane yields various products, including simpler hydrocarbons and germanes. The radiation-induced breakdown primarily affects the carbon-hydrogen bonds, leading to the formation of multiple by-products .

- Kinetic Studies: Research has shown that tetramethylgermane reacts with atomic oxygen, where kinetic investigations reveal its reactivity profile compared to other similar compounds .

Tetramethylgermane can be synthesized through several methods:

- Grignard Reaction: One common method involves the reaction of germanium tetrachloride with methylmagnesium bromide, resulting in the formation of tetramethylgermane along with magnesium chloride as a by-product.

- Hydrolysis of Germyl Halides: Another approach includes the hydrolysis of germyl halides in the presence of strong bases, which can yield tetramethylgermane through subsequent reactions.

- Reduction Reactions: Reductive processes involving germanium oxides or germanium halides with reducing agents such as lithium aluminum hydride can also produce tetramethylgermane .

Tetramethylgermane has several applications:

- Chemical Synthesis: It serves as a precursor for various organogermanium compounds used in organic synthesis.

- Semiconductor Industry: Due to its volatility and reactivity, it is explored as a potential source for germanium in semiconductor manufacturing.

- Analytical Chemistry: Tetramethylgermane is utilized in gas chromatography as a reference standard due to its well-defined properties .

Interaction studies on tetramethylgermane mainly focus on its reactivity with radical species and other reactive intermediates. Research indicates that it can participate in radical chain reactions due to the presence of multiple methyl groups, which can stabilize radical intermediates formed during chemical transformations .

Tetramethylgermane shares similarities with several other organometallic compounds, particularly those containing silicon or tin. Here are some comparable compounds:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| Tetramethylsilane | Similar structure; widely used in NMR spectroscopy | |

| Tetraethylgermane | Larger alkyl groups; different reactivity profile | |

| Trimethylgermanium | Fewer methyl groups; different physical properties |

Uniqueness

The uniqueness of tetramethylgermane lies in its specific combination of four methyl groups attached to a germanium atom, which influences its chemical behavior and reactivity patterns distinctly compared to similar compounds like tetramethylsilane or tetraethylgermane. Its volatility and potential applications in semiconductor technology further differentiate it from other organometallic compounds.

GHS Hazard Statements

H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];

H302 (97.67%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (97.67%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H319 (88.37%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (97.67%): Harmful if inhaled [Warning Acute toxicity, inhalation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Irritant